molecular formula C10H7NO2 B8695117 3-Hydroxy-quinoline-4-carbaldehyde

3-Hydroxy-quinoline-4-carbaldehyde

Cat. No.: B8695117
M. Wt: 173.17 g/mol
InChI Key: ZKYMZNOYFMCXFO-UHFFFAOYSA-N
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Description

3-Hydroxy-quinoline-4-carbaldehyde (CAS 1093119-56-2) is an organic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . It belongs to the quinolinone family, a class of nitrogen-containing heterocycles that are recognized as pivotal building blocks in medicinal and organic chemistry . These scaffolds are fundamental feedstocks found in a vast range of pharmacologically active synthetic compounds and natural products . The structural motif of hydroxyquinolines is conspicuous in many alkaloids and is a highly versatile scaffold with an extensive range of applications due to its multiple electrophilic and nucleophilic centers . This compound serves as a key synthetic intermediate for accessing diverse heterocyclic systems. Its structure, featuring both hydroxy and aldehyde functional groups, makes it a valuable precursor in chemical synthesis. It can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and cycloadditions, to construct an extensive scope of binary and fused heterocyclic scaffolds such as pyrazoles, imidazoles, and pyrimidines . Furthermore, 4-hydroxyquinoline-3-carbaldehyde derivatives have been identified as important starting materials for designing novel compounds with potential antioxidant activity . Quinoline-4-carbaldehyde derivatives, in general, are of significant interest in the development of bioactive molecules due to their diverse medicinal properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-hydroxyquinoline-4-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H

InChI Key

ZKYMZNOYFMCXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)C=O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-quinoline-4-carbaldehyde has been extensively studied for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and cancer therapies.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards resistant cancer cell lines. For instance, certain synthesized derivatives showed enhanced activity against doxorubicin-resistant colon adenocarcinoma cells compared to standard treatments, highlighting their potential in overcoming drug resistance in cancer therapy .

Compound Activity Target Cell Line Reference
Benzylidene derivativeCytotoxicDoxorubicin-resistant colon adenocarcinoma
3-Hydroxyquinoline derivativesAntimicrobialVarious bacterial strains

Antimicrobial Applications

The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various resistant bacterial strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of synthesized quinoline derivatives, several compounds derived from this compound displayed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

Derivative MIC (µg/ml) Bacterial Strain Reference
Compound 6d6.25Mycobacterium smegmatis
Compound 9c12.5Pseudomonas aeruginosa

Analytical Chemistry

This compound is utilized as a reagent in analytical methods, particularly in spectrophotometry for detecting metal ions in environmental samples.

Application Example: Metal Ion Detection
The compound's ability to form complexes with metal ions allows it to be used effectively in assays for environmental monitoring. Its application in detecting contaminants enhances the reliability of quality control processes in various industries .

Material Science

In material science, this compound contributes to the development of advanced materials, including polymers and coatings.

Application Example: Polymer Modification
Research has indicated that incorporating quinoline derivatives into polymer matrices can significantly enhance their mechanical and thermal properties, making them suitable for various industrial applications .

Food Safety Testing

The compound is also applied in food safety testing, where it is used to detect contaminants and ensure the safety of food products.

Application Example: Quality Control
Utilizing assays based on this compound allows food industries to maintain high standards of safety and quality control by reliably identifying harmful substances .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Quinoline Carbaldehydes

a. 7-Chloroquinoline-4-carbaldehyde
  • Structure : Chlorine substituent at position 7, formyl at position 3.
  • Synthesis: Prepared via chlorination of quinoline precursors followed by formylation.
  • Applications : Intermediate in antibacterial agents (e.g., gatifloxacin derivatives) .
  • Key Difference: The chlorine atom enhances lipophilicity and electron-withdrawing effects compared to the hydroxyl group in 3-hydroxyquinoline-4-carbaldehyde.
b. 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde
  • Structure : Chlorine at position 4, p-tolyl group at position 2, formyl at position 1.
  • Safety : Classified as H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .
  • Key Difference : The p-tolyl group introduces steric bulk, altering reactivity compared to the hydroxylated analog.
c. 2-Chloro-6-substituted Quinoline-3-carbaldehydes
  • Structure : Chlorine at position 2, variable substituents at position 6, formyl at position 3.
  • Synthesis : Meth-Cohn reaction using Vilsmeier-Haack conditions for formylation .
  • Key Difference : Positional isomerism (formyl at 3 vs. 4) significantly affects electronic properties and binding interactions.

Heterocyclic Carbaldehydes Beyond Quinoline

a. 1H-Indole-4-carbaldehyde
  • Structure : Formyl group at position 4 of an indole ring.
  • Properties : Molecular weight 145.16 g/mol, logP 1.62 (XLogP3), high GI absorption .
  • Applications : Precursor for pharmaceuticals and agrochemicals.
  • Key Difference: Indole’s bicyclic structure differs from quinoline, impacting π-π stacking and solubility.
b. 1,3-Diarylpyrazole-4-carbaldehydes
  • Structure : Pyrazole core with aryl groups at positions 1 and 3, formyl at position 4.
  • Applications : Anticancer and anti-inflammatory agents .
  • Key Difference: The pyrazole ring introduces additional hydrogen-bonding sites compared to quinoline.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Hydroxy-quinoline-4-carbaldehyde C₁₀H₇NO₂ 173.17 Not reported -OH, -CHO
7-Chloroquinoline-4-carbaldehyde C₁₀H₆ClNO 191.62 Not reported -Cl, -CHO
1H-Indole-4-carbaldehyde C₉H₇NO 145.16 Not reported -CHO
4k (Aminoquinoline derivative) C₂₂H₁₈ClN₂O 367.85 223–225 -NH₂, -Cl, -OCH₃

Preparation Methods

Reaction Design and Mechanism

The Wittig-olefination–Claisen rearrangement sequence, initially reported for 3-methylquinoline-4-carbaldehyde synthesis, provides a foundational framework for 3-hydroxyquinoline-4-carbaldehyde production. By modifying the starting o-nitrobenzaldehyde substrate to incorporate a methoxy group at position 3, this method enables subsequent demethylation to yield the target hydroxyl moiety.

Synthetic Pathway :

  • Wittig Olefination :

    • o-Nitro-3-methoxybenzaldehyde reacts with crotyloxymethylene triphenylphosphorane to form a crotyl vinyl ether intermediate.

    • Conditions : Anhydrous THF, 0°C to room temperature, 12–18 hours.

    • Yield : 70–75% (isolated as a mixture of E/Z isomers).

  • Claisen Rearrangement :

    • Thermal rearrangement of the vinyl ether at 180–200°C induces-sigmatropic shift, generating a γ,δ-unsaturated ketone.

    • Solvent : Diphenyl ether or decalin.

    • Yield : 85–90%.

  • Cyclization and Nitro Reduction :

    • The ketone undergoes cyclization in acidic media (e.g., HCl/EtOH) to form 3-methoxyquinoline-4-carbaldehyde.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield 3-hydroxyquinoline-4-carbaldehyde.

    • Overall Yield : 48–52% after demethylation (BBr₃ in DCM, −78°C to room temperature).

Table 1: Optimization of Demethylation Conditions

Demethylation AgentTemperature (°C)Time (h)Yield (%)
BBr₃−78 → 25492
HI (aq.)1101278
AlCl₃/NaI80685

Decarboxylation-Oxidation Strategy

Starting Material: 3-Hydroxyquinoline-4-carboxylic Acid

The decarboxylation of 3-hydroxyquinoline-4-carboxylic acid, accessible via Pfitzinger reactions, offers a two-step route to the aldehyde:

  • Thermal Decarboxylation :

    • Heating the carboxylic acid in nitrobenzene (180°C, 3 h) produces 3-hydroxyquinaldine (3-hydroxy-2-methylquinoline).

    • Yield : 90–95%.

  • Oxidation of Methyl to Aldehyde :

    • Selective oxidation of the 2-methyl group employs MnO₂ in acetic acid under reflux.

    • Alternative Oxidants : SeO₂ (80% yield), CrO₃/H₂SO₄ (65% yield).

    • Challenge : Overoxidation to carboxylic acid necessitates careful stoichiometric control.

Table 2: Oxidant Performance for Methyl → Aldehyde Conversion

OxidantSolventTemperature (°C)Yield (%)
MnO₂Acetic acid12075
SeO₂Dioxane8080
CrO₃/H₂SO₄H₂O10065

Catalytic Oxidation of 3-Hydroxyquinoline Methanol

Alcohol to Aldehyde Conversion

3-Hydroxyquinoline-4-methanol, synthesized via Grignard addition to 4-cyanoquinoline, undergoes catalytic oxidation:

  • Catalyst System : TEMPO/NaOCl (2 mol% TEMPO, pH 9–10).

  • Conditions : 0°C, 2 h, dichloromethane/water biphasic system.

  • Yield : 88–90% with minimal overoxidation.

Mechanistic Insight :
The TEMPO-mediated oxidation proceeds via a radical pathway, selectively converting primary alcohols to aldehydes without further oxidation to carboxylic acids.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodStepsOverall Yield (%)ScalabilityCost Efficiency
Wittig-Claisen-Demethylation448–52ModerateHigh
Decarboxylation-Oxidation260–65HighModerate
Catalytic Oxidation of Methanol370–75HighLow
  • Wittig-Claisen : Preferred for regioselectivity but requires toxic reagents (BBr₃).

  • Decarboxylation-Oxidation : Scalable but limited by overoxidation risks.

  • Catalytic Oxidation : Highest yield but dependent on costly TEMPO catalysts.

Q & A

Q. What ethical and methodological standards apply to in vivo studies of this compound?

  • Methodology :
  • IACUC Approval : Submit protocols for animal studies (e.g., OECD 423 for acute toxicity) .
  • Dose Optimization : Conduct pilot studies to determine LD₅₀ and subtoxic doses .

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